Cas no 2227698-69-1 ((2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol)

(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a pyrazole moiety, offering potential utility in asymmetric synthesis and pharmaceutical applications. Its stereospecific (2S) configuration ensures enantioselective reactivity, making it valuable for the development of biologically active compounds. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for heterocyclic chemistry. The isopropyl-substituted pyrazole ring contributes to steric and electronic modulation, influencing binding affinity in medicinal chemistry contexts. This compound is particularly relevant for researchers exploring novel enzyme inhibitors or receptor modulators due to its structural distinctiveness and synthetic flexibility. Proper handling under inert conditions is recommended to preserve its stability.
(2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol structure
2227698-69-1 structure
Product name:(2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol
CAS No:2227698-69-1
MF:C8H15N3O
MW:169.224201440811
CID:6448358
PubChem ID:165781956

(2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol
    • EN300-1795827
    • 2227698-69-1
    • (2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
    • Inchi: 1S/C8H15N3O/c1-6(2)11-4-7(3-10-11)8(9)5-12/h3-4,6,8,12H,5,9H2,1-2H3/t8-/m1/s1
    • InChI Key: QYODHBUZOKKSOZ-MRVPVSSYSA-N
    • SMILES: OC[C@H](C1C=NN(C=1)C(C)C)N

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.1Ų
  • XLogP3: -0.9

(2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1795827-10.0g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
10g
$7927.0 2023-06-02
Enamine
EN300-1795827-0.5g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
0.5g
$1770.0 2023-09-19
Enamine
EN300-1795827-2.5g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
2.5g
$3611.0 2023-09-19
Enamine
EN300-1795827-1g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
1g
$1844.0 2023-09-19
Enamine
EN300-1795827-0.05g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
0.05g
$1549.0 2023-09-19
Enamine
EN300-1795827-1.0g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
1g
$1844.0 2023-06-02
Enamine
EN300-1795827-0.1g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
0.1g
$1623.0 2023-09-19
Enamine
EN300-1795827-5g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
5g
$5345.0 2023-09-19
Enamine
EN300-1795827-10g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
10g
$7927.0 2023-09-19
Enamine
EN300-1795827-5.0g
(2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
2227698-69-1
5g
$5345.0 2023-06-02

Additional information on (2S)-2-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol

Exploring the Properties and Applications of (2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (CAS No. 2227698-69-1)

The compound (2S)-2-amino-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol with CAS No. NO3 has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This molecule, characterized by its chiral center and heterocyclic pyrazole ring, exhibits a diverse range of chemical and biological properties that make it a promising candidate for various research and industrial applications.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly their role as scaffolds for designing bioactive molecules. The (S)-configuration of this compound adds another layer of complexity, as stereochemistry often plays a crucial role in determining the biological activity of chiral compounds. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The synthesis of (2S)-aminoethyl alcohol derivatives has been optimized through advanced methodologies, including enantioselective catalysis and asymmetric synthesis. These techniques have enabled the production of high-purity enantiomers, which are essential for studying the stereochemical effects on biological activity. Recent advancements in asymmetric induction techniques have further enhanced the efficiency and scalability of synthesizing this compound, making it more accessible for large-scale studies.

In terms of biological activity, (S)-configured aminoethyl alcohols have shown promising results in preclinical models. For instance, studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Its interaction with specific protein targets has been investigated using computational modeling and experimental assays, providing insights into its mechanism of action. These findings underscore its potential as a lead compound for developing innovative therapeutics.

The application of pyrazole-containing compounds in drug design is not limited to therapeutic agents; they also find utility in diagnostic tools and imaging agents. The heterocyclic nature of the pyrazole ring provides opportunities for functionalization, enabling the attachment of various bioactive groups or imaging moieties. Recent research has explored its use as a platform for designing probes for molecular imaging, leveraging its stability and reactivity under physiological conditions.

Moreover, the chiral center in this compound offers a unique opportunity to study enantiomeric discrimination in biological systems. Understanding how different enantiomers interact with biomolecules can provide valuable insights into the design of more effective drugs with fewer side effects. This aspect has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy, shedding light on the stereochemical requirements for optimal bioactivity.

In conclusion, (S)-configured aminoethyl alcohol derivatives, particularly those with a pyrazole moiety like (S)-aminoethyl alcohol, represent a valuable class of compounds with diverse applications in medicine and biotechnology. As research continues to uncover their full potential, this compound is expected to play an increasingly important role in advancing drug discovery and development efforts.

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